2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(6-benzyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-13-7-6-10-16(14(13)2)22-18(28)12-30-21-25-24-20-23-19(29)17(26-27(20)21)11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3,(H,22,28)(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOWHLRUIDANIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(6-benzyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule belonging to the class of triazolo-triazine derivatives. Its unique structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C21H20N6O2S
- Molecular Weight : 420.5 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The triazolo-triazine core is known for its ability to modulate enzyme activity and receptor interactions. The presence of the sulfanyl group may enhance binding affinity and specificity to these targets.
Anticancer Activity
Research indicates that compounds with triazole scaffolds exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of triazolo-triazine can inhibit the proliferation of various cancer cell lines. One study reported that similar compounds demonstrated IC50 values ranging from 1.02 to 74.28 μM against six different cancer cell lines .
- The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Properties
Compounds containing the triazole moiety have been extensively studied for their antimicrobial activities:
- Antibacterial Activity : Triazole derivatives have shown efficacy against both drug-sensitive and drug-resistant Gram-positive bacteria . The compound's structure may allow it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
| Activity Type | Target Organisms | Reference |
|---|---|---|
| Anticancer | Various cancer cell lines | |
| Antibacterial | Gram-positive bacteria |
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This potential has been observed in other triazole derivatives .
Case Studies
- Anticancer Evaluation : A study evaluated the antiproliferative effects of triazolo-triazine derivatives against breast and lung cancer cell lines. Compounds similar to our target showed promising results with significant reductions in cell viability.
- Antimicrobial Testing : Another study investigated the antibacterial effects of triazole derivatives against Staphylococcus aureus and Bacillus subtilis, revealing that certain modifications in the chemical structure enhanced antibacterial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
